molecular formula C16H14N2O6 B014188 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone CAS No. 166442-40-6

2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone

Cat. No. B014188
M. Wt: 330.29 g/mol
InChI Key: ISSFRVNVTUDNLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nitration, acylation, and functional group transformations. For instance, a method involving the acylation of 3-dimethylaminophenol with benzenetricarboxylic anhydride has been reported to yield compounds with similar structural features, illustrating the complexity and precision required in synthetic procedures (Shiina, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural analysis. For instance, compounds with similar functional groups have been shown to form hydrogen-bonded dimers, with specific dihedral angles influencing their overall molecular conformation (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The presence of nitro, amino, and carboxy groups significantly impacts the chemical reactivity of these compounds. They can undergo various reactions, including nitrosation, reduction, and nucleophilic substitution. These reactions are crucial for further functionalization or application of the compound in different domains. For example, the electrochemical reduction of nitro compounds in aqueous media has been extensively studied, revealing the stepwise reduction and transformation processes that such compounds undergo (Laviron et al., 1994).

Scientific Research Applications

1. Synthesis and Photophysical Characterization in Organic Light Emitting Diodes

  • Researchers investigated the synthesis of organotin compounds derived from Schiff bases for organic light-emitting diodes, revealing potential applications in the field of optoelectronics (García-López et al., 2014).

2. Role in Synthesis of Carboxylic Esters and Lactones

  • The compound was used in studies for synthesizing various carboxylic esters and lactones, showcasing its utility in organic synthesis (Shiina et al., 2004).

3. Contributions in Electrochemical Studies

  • Electrochemical studies on the reduction of nitro compounds, including structures similar to 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone, provided insights into electrochemical reactions in aqueous media (Laviron et al., 1994).

4. Exploration in Synthesis of DNA Probes

  • This compound was part of a study that developed practical synthesis methods for isomerically pure dyes used in DNA probes, contributing to advancements in biotechnology (Kvach et al., 2009).

5. Investigation in Reduction by Bacillus Diaphorase

  • The compound was studied for its reductive cleavage into primary arylamines by Bacillus diaphorase, indicating its potential application in enzymatic studies (Yatome et al., 1989).

properties

IUPAC Name

2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)13-7-10(18(23)24)4-5-11(13)16(21)22/h3-8,19H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSFRVNVTUDNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391120
Record name 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-5'NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone

CAS RN

166442-40-6
Record name 2-[4-(Dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166442-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-5'NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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